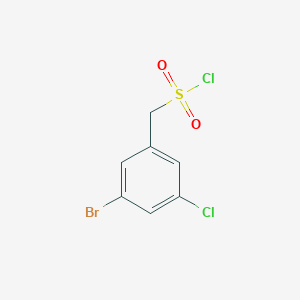![molecular formula C18H14N2O5S2 B2610614 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896288-15-6](/img/structure/B2610614.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as BIX-01294, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BIX-01294 has been found to inhibit histone methyltransferase G9a, which is involved in the epigenetic regulation of gene expression.
Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
Research has demonstrated the efficacy of sulfonamide derivatives, including those similar to the specified compound, in inhibiting Plasmodium falciparum, which causes malaria. These compounds have shown significant in vitro antimalarial activity, characterized by low IC50 values, indicating their potential as antimalarial agents. Additionally, molecular docking studies have highlighted their ability to bind effectively to malaria parasite enzymes, suggesting a promising approach for novel antimalarial drug development (Fahim & Ismael, 2021).
Anticancer Activity
A series of substituted benzamides, including structures akin to the query compound, have been synthesized and evaluated against various cancer cell lines. These compounds demonstrated moderate to excellent anticancer activity, surpassing the reference drug etoposide in certain cases. This highlights the potential of such compounds in cancer therapy, offering a foundation for further investigation into their mechanisms of action and therapeutic efficacy (Ravinaik et al., 2021).
Antifungal and Antimicrobial Properties
Derivatives of N-(thiazol-2-yl)benzamide have been explored for their antifungal and antimicrobial activities. Studies have shown that certain compounds within this class exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests their potential as broad-spectrum antimicrobial agents, which could address the growing concern of antimicrobial resistance (Sych et al., 2019).
Supramolecular Gelation
Research into N-(thiazol-2-yl) benzamide derivatives has also uncovered their ability to form supramolecular gels. These gels exhibit interesting properties such as good stability and low minimum gelator concentration (MGC), driven by π-π interaction and hydrogen bonding. Such materials have potential applications in drug delivery systems, tissue engineering, and as scaffolds for various biochemical processes (Yadav & Ballabh, 2020).
Glucokinase Activation
Novel benzamide derivatives have been identified as potent and orally bioavailable glucokinase activators. These activators play a crucial role in regulating glucose metabolism, offering a therapeutic strategy for managing type 2 diabetes mellitus. The discovery of such compounds underscores the potential of benzamide derivatives in developing new treatments for metabolic diseases (Iino et al., 2009).
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c1-27(22,23)13-4-2-3-12(7-13)17(21)20-18-19-14(9-26-18)11-5-6-15-16(8-11)25-10-24-15/h2-9H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAFCBDTQUTTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2610532.png)

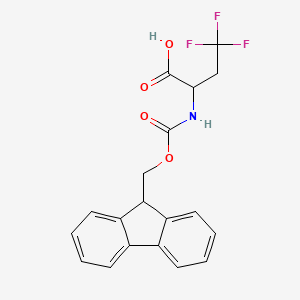
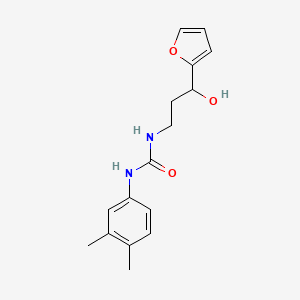

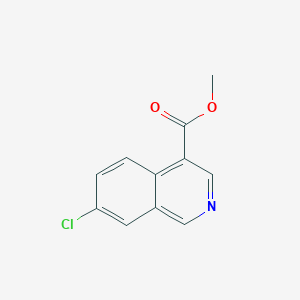
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)
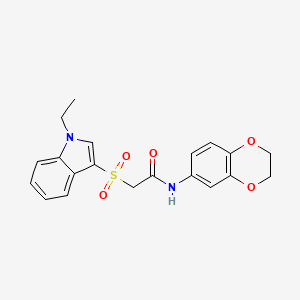
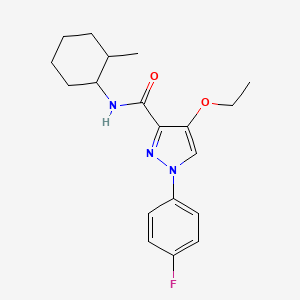
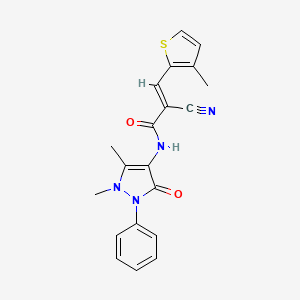
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2610545.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
